N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique oxazolidinone core substituted with a 4-chlorobenzoyl group and a 2-methoxyphenethyl side chain. The oxazolidinone moiety is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the 4-chlorobenzoyl group may influence lipophilicity and target engagement . The 2-methoxyphenethyl substituent, seen in related compounds, contributes to pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-5-3-2-4-15(18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-6-8-17(23)9-7-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFXGSLAXAEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation, where the oxazolidinone is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Oxalamide Formation: The final step involves the coupling of the intermediate with 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological studies due to its structural similarity to known bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antibacterial agent, leveraging the oxazolidinone ring’s known activity against bacterial ribosomes.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with biological targets such as bacterial ribosomes. The oxazolidinone ring binds to the ribosomal peptidyl transferase center, inhibiting protein synthesis and exerting antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Functional Insights:
Substituent Effects on Yield :
- Electron-donating groups (e.g., ethoxy in compound 21 ) improve reaction efficiency (83% yield) compared to electron-withdrawing substituents (e.g., 3-chloro in 20 , 33% yield) .
- Steric hindrance from bulky groups (e.g., thiazolyl-pyrrolidinyl in 14 ) reduces yields (36–53%) .
Biological Activity: CYP Inhibition: The 2-methoxyphenethyl moiety in compound 70 correlates with cytochrome P450 modulation, a property shared with S5456, which inhibits CYP3A4 . Antiviral Potential: Thiazole-containing analogs (e.g., 14) demonstrate antiviral activity, suggesting that heterocyclic substitutions enhance target engagement in viral entry pathways .
Methoxy groups (e.g., in 20, 21) improve solubility, as seen in their NMR-documented hydrogen-bonding interactions .
Biological Activity
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, synthesis, structure-activity relationship, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an oxazolidinone core with various substituents that influence its biological activity. Its molecular formula is , with a molecular weight of approximately 369.80 g/mol. The presence of a 4-chlorobenzoyl group and a 2-methoxyphenethyl moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.80 g/mol |
| CAS Number | 874805-01-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : Reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the Chlorobenzoyl Group : The oxazolidinone intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
- Attachment of the Methoxyphenethyl Group : Final reaction with 2-methoxyphenethylamine and oxalyl chloride to yield the desired oxalamide.
The primary mechanism of action for this compound involves inhibiting bacterial protein synthesis by binding to the bacterial ribosome, specifically targeting the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for protein synthesis, leading to bacterial growth inhibition. This mechanism is characteristic of many oxazolidinones, which are effective against various strains, including resistant bacteria.
Biological Activity
Research indicates that this compound exhibits significant antibacterial properties. Its activity spectrum includes:
- Gram-positive bacteria : Particularly effective against strains resistant to traditional antibiotics.
- Potential antifungal activity : Preliminary studies suggest it may also have antifungal properties, though further research is needed.
Comparative Analysis with Similar Compounds
To understand its efficacy better, it is useful to compare this compound with other notable oxazolidinones:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with various substituents | Broad-spectrum antibiotic |
| Tedizolid | Similar core with enhanced modifications | Effective against resistant bacteria |
| N1-(4-chlorobenzyl)-N2-(methoxyphenethyl)oxalamide | Contains chlorobenzene and methoxy group | Potential antibacterial properties |
This comparison highlights how structural variations can significantly affect biological activity, underscoring the uniqueness of this compound within its class.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications in the structure could enhance potency against specific pathogens, suggesting that further optimization may yield more effective derivatives.
- Resistance Mechanisms : Research into how this compound interacts with resistant bacterial strains has indicated that it may circumvent some common resistance mechanisms seen in traditional antibiotics.
- Therapeutic Applications : Ongoing research aims to explore its potential applications in treating infections caused by multi-drug resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
